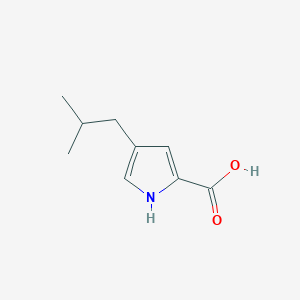

4-(2-methylpropyl)-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

4-(2-methylpropyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6(2)3-7-4-8(9(11)12)10-5-7/h4-6,10H,3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRNPVMRVMPJGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CNC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147433-59-8 | |

| Record name | 4-(2-methylpropyl)-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropyl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-methylpropylamine with a suitable dicarbonyl compound, such as 1,4-diketone, in the presence of an acid catalyst can lead to the formation of the pyrrole ring. The resulting intermediate can then be oxidized to introduce the carboxylic acid group.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced catalysts and automated processes can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydrogen atoms on the pyrrole ring can be substituted with different functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield esters or amides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrrole ring, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a scaffold for developing inhibitors targeting various biological pathways. For instance, it has been investigated for its role in inhibiting specific enzymes and receptors involved in disease processes.

- Case Study: ERK5 Inhibition

A study explored the modification of pyrrole derivatives to enhance ERK5 (extracellular signal-regulated kinase 5) inhibition. The introduction of alkyl groups, including 2-methylpropyl, was found to significantly affect potency and selectivity against target enzymes, suggesting that such modifications could lead to new therapeutic agents .

Antiviral Research

Research has indicated that pyrrole derivatives can modulate the assembly of viral capsids, particularly in hepatitis B virus (HBV). Compounds similar to 4-(2-methylpropyl)-1H-pyrrole-2-carboxylic acid are being evaluated for their ability to influence the formation of normal versus aberrant capsids.

- Case Study: Hepatitis B Virus Capsid Assembly Modulators

Pyrrole-based compounds have been tested for their efficacy in clinical trials as capsid assembly modulators. These studies highlight the importance of structural modifications in enhancing antiviral activity against HBV .

Biochemical Research

The compound's role as a plant metabolite suggests potential applications in agricultural sciences, particularly in developing bioactive compounds that can enhance plant growth or resistance to pathogens.

- Metabolic Pathways

As a degradation product of sialic acids, this compound has been identified in metabolic studies related to amino acid metabolism. Understanding its role in these pathways could lead to advancements in both human health and agricultural practices .

Data Tables

| Application Area | Specific Use Case | Findings/Impact |

|---|---|---|

| Medicinal Chemistry | ERK5 Inhibition | Enhanced potency with structural modifications |

| Antiviral Research | Hepatitis B Virus Capsid Modulation | Potential for curative therapies |

| Biochemical Research | Plant Metabolite Studies | Insights into metabolic pathways |

Mechanism of Action

The mechanism by which 4-(2-methylpropyl)-1H-pyrrole-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pyrrole-2-carboxylic acid scaffold is highly versatile, with substituents at the 3-, 4-, and 5-positions influencing physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrrole-2-carboxylic Acid Derivatives

Key Observations:

- Substituent Bulkiness: The 2-methylpropyl group in the target compound is bulkier than methyl or carboxybutyl groups in analogs (e.g., compounds 275 and 7d).

- Bioactivity : While the unsubstituted pyrrole-2-carboxylic acid exhibits QSI activity , anti-TB activity in compound 7d is attributed to the benzyloxy-phenyl and carboxybutyl groups interacting with Mycobacterium tuberculosis FabH . The target compound’s isobutyl group could modulate similar enzyme interactions.

- Synthetic Accessibility : Derivatives like compound 4a require multi-step synthesis and chromatography for purification , whereas simpler analogs (e.g., compound 275) are synthesized in high yields (83%) without characterization .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Spectroscopic Data

- Spectroscopic Trends: The absence of data for the target compound underscores the need for further characterization. However, related compounds (e.g., amide derivatives) show diagnostic FT-IR peaks for C=O (1650 cm⁻¹) and N–H (1550 cm⁻¹) , which are critical for confirming carboxylate functionality in the target molecule.

Biological Activity

4-(2-methylpropyl)-1H-pyrrole-2-carboxylic acid is a compound belonging to the pyrrole family, which has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Pharmacological Properties

The biological activity of this compound has been investigated in various contexts, particularly in relation to its effects on drug-resistant pathogens and as a potential therapeutic agent for viral infections.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against drug-resistant strains of Mycobacterium tuberculosis. For instance, a derivative of pyrrole-2-carboxamide demonstrated excellent activity against resistant strains with a minimum inhibitory concentration (MIC) of less than 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL) . This indicates that modifications to the pyrrole structure can significantly enhance antimicrobial potency.

Hepatitis B Virus Inhibition

In another study focusing on hepatitis B virus (HBV), pyrrole-scaffold compounds were synthesized and evaluated as capsid assembly modulators (CAMs). One compound exhibited sub-nanomolar potency against HBV, showcasing the potential of pyrrole derivatives in antiviral therapy . The binding characteristics of these compounds were analyzed through computational methods, revealing insights into their interactions with viral proteins.

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrrole derivatives is critical in understanding their biological efficacy. Modifications to the pyrrole ring and carboxylic acid moiety can lead to significant changes in activity. For example, the introduction of bulky substituents or electron-withdrawing groups has been shown to enhance anti-tuberculosis activity while maintaining low toxicity profiles .

Table 1: Structure-Activity Relationship Insights

| Compound | Substituent | MIC (μg/mL) | Toxicity (IC50 μg/mL) |

|---|---|---|---|

| Compound 32 | 2-adamantyl | < 0.016 | > 64 |

| Compound 12 | Methyl | 3.7 | > 32 |

| Compound 5 | Fluorophenyl | < 0.016 | Low |

Case Studies

Several case studies have illustrated the potential applications of this compound and its derivatives:

- Anti-Tuberculosis Activity : A study reported that derivatives with specific substitutions showed promising results against drug-resistant tuberculosis strains, indicating their potential as new therapeutic agents .

- Antiviral Properties : The evaluation of pyrrole-based compounds in clinical trials for HBV treatment suggests that these compounds may serve as effective CAMs, potentially leading to novel antiviral therapies .

- Glucokinase Activation : Pyrrole-2-carboxamide derivatives have been explored for their ability to activate glucokinase, which is beneficial in managing diabetes and metabolic syndrome . This highlights the diverse therapeutic potential of pyrrole derivatives beyond infectious diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-methylpropyl)-1H-pyrrole-2-carboxylic acid?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving esterification, coupling, or cyclopropane ring formation. For example:

- Ester hydrolysis : Derivatives like 4-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-3-methyl-1H-pyrrole-2-carboxylic acid ( ) are synthesized by hydrolyzing ester precursors under acidic or basic conditions.

- Amide/ester formation : General Procedure F1 in outlines amide bond formation using coupling agents (e.g., EDCI/HOBt), applicable to introduce the 2-methylpropyl group.

- Cyclopropane intermediates : Reactions with cyclopropyl-substituted intermediates (e.g., ) require palladium-catalyzed cross-coupling or cyclopropanation reagents.

Q. How is this compound characterized structurally?

- Methodological Answer :

- Spectroscopy : -NMR (DMSO-d) reveals aromatic protons (δ 7.5–6.9 ppm) and methyl groups (δ 2.5–2.6 ppm). Carboxylic acid protons appear as broad singlets (~δ 12–13 ppm) ( ).

- Mass Spectrometry : ESIMS (M+1) peaks confirm molecular weight (e.g., m/z 311.1 for related compounds in ).

- X-ray Crystallography : Hydrogen-bonded dimers (N–H⋯O and O–H⋯O interactions) are observed in crystal structures ( ).

Q. What are the key structural features influencing reactivity?

- Methodological Answer :

- Pyrrole Ring : The electron-rich aromatic system participates in electrophilic substitution. Substituents at the 4-position (e.g., 2-methylpropyl) sterically hinder reactions at adjacent sites ( ).

- Carboxylic Acid Group : Facilitates salt formation, esterification, or coordination with metal catalysts ( ).

- Hydrogen Bonding : Intermolecular H-bonds (e.g., N1–H1⋯O1 in ) affect solubility and crystallization behavior.

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

- Methodological Answer :

- Reaction Optimization : Vary catalysts (e.g., Pd(OAc) for cross-couplings in ), solvents (e.g., tert-butanol for improved selectivity), and temperature (40–100°C).

- Purification : Use preparative HPLC ( ) or recrystallization from ethanol/ethyl acetate mixtures ( ).

- Byproduct Mitigation : Monitor impurities (e.g., 2-methylpropyl esters) via HPLC and reference standards ( ).

Q. How to address discrepancies in reported spectral data (e.g., NMR shifts)?

- Methodological Answer :

- Solvent Effects : DMSO-d vs. CDCl can shift proton signals ( vs. 12).

- Tautomerism : The pyrrole NH proton exchange rate affects splitting patterns; use -NMR or deuterium exchange experiments.

- Crystallographic Validation : Resolve ambiguities by comparing experimental data with X-ray structures ( ).

Q. What strategies are effective for analyzing trace impurities?

- Methodological Answer :

- HPLC-MS : Use C18 columns with gradient elution (0.1% formic acid in water/acetonitrile) to separate impurities ( ).

- Reference Standards : Compare retention times with EP impurity standards (e.g., 2-(4-(1-hydroxy-2-methylpropyl)phenyl)propanoic acid in ).

- Quantitative NMR : Integrate impurity peaks against an internal standard (e.g., TMS).

Q. How to evaluate biological activity in drug discovery contexts?

- Methodological Answer :

- In Vitro Assays : Test enzyme inhibition (e.g., kinases) using fluorescence-based assays.

- SAR Studies : Modify the 2-methylpropyl group to assess steric/electronic effects ( ).

- ADME Profiling : Measure solubility (shake-flask method) and metabolic stability using liver microsomes.

Q. What computational methods aid in predicting physicochemical properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.